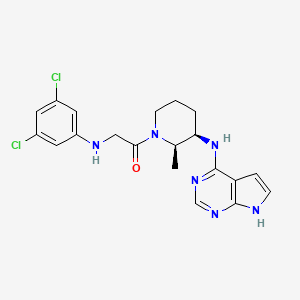

Btk-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22Cl2N6O |

|---|---|

Molecular Weight |

433.3 g/mol |

IUPAC Name |

2-(3,5-dichloroanilino)-1-[(2R,3R)-2-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1 |

InChI Key |

HORBTILEDZCTEX-SJKOYZFVSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |

Canonical SMILES |

CC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |

Origin of Product |

United States |

Foundational & Exploratory

Btk-IN-18 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Btk-IN-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is a crucial component of the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and activation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1] BTK contains several domains, including a PH domain, a TH domain, and SH2 and SH3 domains, which are involved in its regulation and recruitment to the plasma membrane.[3] Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, leading to calcium mobilization and activation of transcription factors like NF-κB.[4]

This compound: A Covalent Inhibitor of BTK

This compound is a novel therapeutic agent designed to irreversibly inhibit BTK. It functions as a covalent inhibitor by forming a permanent bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme. This covalent modification permanently disables the kinase, thereby blocking its signaling function.

Mechanism of Covalent Inhibition

This compound possesses an electrophilic "warhead" that reacts with the nucleophilic thiol group of the Cys481 residue within the BTK active site. This targeted covalent modification is highly specific due to the unique location of Cys481 in BTK compared to most other kinases. The irreversible nature of this bond leads to sustained inhibition of BTK activity, even after the unbound inhibitor is cleared from circulation.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| IC50 (BTK) | 142 nM | The half-maximal inhibitory concentration against BTK enzyme activity. |

| kinact/KI | 1.8 x 105 M-1s-1 | The second-order rate constant, a measure of covalent inhibition efficiency. |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) |

| BTK | 142 |

| BMX | 129 |

| LCK | 130 |

| ErbB4 | 377 |

| TEC | 409 |

| TXK | 1770 |

Table 3: Cellular Activity of this compound

| Assay | IC50 (nM) | Description |

| Anti-IgM-induced B-cell activation (human whole blood) | 84 | Inhibition of B-cell activation stimulated by an anti-IgM antibody. |

Signaling Pathway Modulation

This compound exerts its therapeutic effect by inhibiting the B-cell receptor signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: B-cell receptor signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Determination of kinact/KI for Covalent Inhibition

The second-order rate constant (kinact/KI) is a critical parameter for evaluating the efficiency of covalent inhibitors.

Principle: This assay measures the rate of irreversible inhibition of BTK by this compound. The observed rate of inactivation (kobs) is determined at various inhibitor concentrations. A plot of kobs versus inhibitor concentration allows for the determination of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI represents the covalent inhibition efficiency.

Protocol:

-

Reagents:

-

Recombinant human BTK enzyme

-

This compound (various concentrations)

-

ATP

-

Substrate peptide (e.g., poly-Glu,Tyr 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare a reaction mixture containing BTK enzyme in kinase buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and the substrate peptide.

-

Monitor the reaction progress over time by measuring ADP production at multiple time points.

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The negative slope of this line gives the observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Fit the data to the following equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])

-

Calculate the second-order rate constant: k_inact / K_I.

-

Caption: Experimental workflow for determining kinact/KI.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of this compound to inhibit BTK activity within a cellular context.

Principle: Upon B-cell receptor stimulation, BTK undergoes autophosphorylation at tyrosine 223 (Y223). This phosphorylation event is a hallmark of BTK activation. This assay quantifies the level of phosphorylated BTK (pBTK) in cells treated with this compound to determine its cellular potency.

Protocol:

-

Reagents and Materials:

-

B-cell line (e.g., Ramos cells)

-

This compound (various concentrations)

-

BCR stimulating agent (e.g., anti-IgM antibody)

-

Cell lysis buffer

-

Primary antibodies: anti-pBTK (Y223) and anti-total BTK

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

-

-

Procedure:

-

Culture B-cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with anti-IgM antibody to induce BTK autophosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-pBTK (Y223) and anti-total BTK antibodies.

-

Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescence substrate.

-

Quantify the band intensities and normalize the pBTK signal to the total BTK signal.

-

Plot the normalized pBTK signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50.

-

Conclusion

This compound is a potent and selective covalent inhibitor of BTK that effectively blocks B-cell receptor signaling. Its irreversible mechanism of action leads to sustained target inhibition, making it a promising therapeutic candidate for B-cell malignancies and autoimmune disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other BTK inhibitors.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Bruton's Tyrosine Kinase (BTK) Inhibitor: A Technical Overview

Disclaimer: The specific compound "Btk-IN-18" requested for this technical guide could not be identified in publicly available scientific literature or chemical databases. It is possible that this is an internal, proprietary designation for a compound that has not yet been publicly disclosed, or that the name is a typographic error. Therefore, this guide will provide a comprehensive overview of the discovery and synthesis of a representative covalent Bruton's Tyrosine Kinase (BTK) inhibitor, reflecting the general processes and methodologies employed in the development of this important class of therapeutic agents.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, and biological evaluation of potent and selective BTK inhibitors.

Introduction to Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the development, differentiation, proliferation, and survival of B-cells.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune diseases.[4][5] Consequently, BTK has emerged as a critical therapeutic target for the treatment of these conditions.[5][6]

The development of small-molecule inhibitors targeting BTK has revolutionized the treatment landscape for several hematological cancers.[2][7] These inhibitors can be broadly classified into two categories based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors.[6] Irreversible inhibitors typically form a covalent bond with a cysteine residue (Cys481) within the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[3][6]

The B-Cell Receptor Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of downstream phosphorylation events mediated by various kinases, with BTK playing a central role. Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell proliferation and survival.[6]

Discovery of a Novel Covalent BTK Inhibitor

The discovery of a novel BTK inhibitor often begins with a high-throughput screening (HTS) campaign to identify initial hit compounds. This is followed by a process of lead optimization, where the chemical structure of the hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. Structure-based drug design, aided by X-ray crystallography of the inhibitor bound to the BTK kinase domain, plays a crucial role in this process.[8]

A common strategy for developing covalent BTK inhibitors involves designing a molecule with a reactive electrophilic group, such as an acrylamide moiety, that can form a covalent bond with the nucleophilic cysteine residue (Cys481) in the active site of BTK.[3][9]

Synthesis of a Representative Covalent BTK Inhibitor

The following is a representative synthetic scheme for a class of potent covalent BTK inhibitors. The synthesis involves a multi-step process to construct the core scaffold and introduce the necessary functional groups for potent and selective inhibition.

Note: This is a generalized synthetic scheme and specific reagents and conditions may vary for the synthesis of a particular inhibitor.

Quantitative Data and Biological Evaluation

The biological activity of newly synthesized BTK inhibitors is assessed through a series of in vitro and in vivo assays. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) in enzymatic and cell-based assays.

| Compound | BTK Enzymatic IC50 (nM) | Cellular BTK Autophosphorylation IC50 (nM) | Reference |

| Ibrutinib | 0.5 | 11 | [3] |

| Acalabrutinib | 3 | 5.1 | [3] |

| Zanubrutinib | <1 | 1.9 | [3] |

| QL47 | 7 | 475 | [8] |

| Compound 10j | 0.4 | Not Reported | [4] |

Experimental Protocols

BTK Kinase Assay (Enzymatic Assay)

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of BTK.

Methodology:

-

Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

A specific peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence-based assays (e.g., Z'-LYTE™) or radiometric assays.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of a compound to inhibit BTK activity within a cellular context.

Methodology:

-

A suitable B-cell line (e.g., Ramos) is treated with the test compound at various concentrations for a specific duration.

-

The cells are then stimulated with an agent that activates the BCR pathway (e.g., anti-IgM antibody) to induce BTK autophosphorylation.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

The level of phosphorylated BTK (at a specific tyrosine residue, e.g., Y223) is measured using an immunoassay technique such as Western blotting or a plate-based ELISA.

-

The IC50 value is determined by quantifying the reduction in phosphorylated BTK signal as a function of compound concentration.

Conclusion

The discovery and synthesis of novel BTK inhibitors represent a significant advancement in the treatment of B-cell malignancies and autoimmune disorders. The development of covalent inhibitors that selectively target the Cys481 residue in BTK has led to highly effective therapies. The process from initial hit identification to a clinical candidate involves a multidisciplinary approach, integrating medicinal chemistry, structural biology, and cellular pharmacology. The continued exploration of novel chemical scaffolds and mechanisms of action holds promise for the development of next-generation BTK inhibitors with improved efficacy and safety profiles.

References

- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Target Selectivity of Bruton's Tyrosine Kinase (BTK) Inhibitors

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Its function is critical for B-cell development, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a prime therapeutic target.[1] While specific public information on a compound designated "Btk-IN-18" is unavailable, this guide provides a comprehensive technical overview of the target selectivity of BTK inhibitors, a crucial aspect of their therapeutic efficacy and safety profile. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the evaluation of BTK inhibitor selectivity, relevant experimental protocols, and the interpretation of selectivity data.

The first-generation BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but also exhibited off-target activities that contribute to adverse effects.[3][4] This has driven the development of next-generation BTK inhibitors with improved selectivity, aiming to minimize off-target effects and enhance patient outcomes.[3][5]

Data Presentation: Comparative Selectivity of BTK Inhibitors

The selectivity of a BTK inhibitor is a critical determinant of its clinical safety and efficacy. Off-target inhibition of other kinases can lead to undesirable side effects.[3][6] The following table summarizes the biochemical potency and selectivity of several well-characterized BTK inhibitors against BTK and a panel of clinically relevant off-target kinases.

| Compound | Target Kinase | IC50 (nM) | Selectivity (Fold vs. BTK) | Reference |

| Ibrutinib | BTK | 0.5 | 1 | [6] |

| TEC | 7.8 | 15.6 | [6] | |

| EGFR | 5.6 | 11.2 | [6] | |

| ITK | 10.7 | 21.4 | [6] | |

| BMX | 1.1 | 2.2 | [6] | |

| Acalabrutinib | BTK | 5.1 | 1 | [6] |

| TEC | >1000 | >196 | [6] | |

| EGFR | >1000 | >196 | [6] | |

| ITK | >1000 | >196 | [6] | |

| BMX | 12.6 | 2.5 | [6] | |

| Zanubrutinib | BTK | 0.2 | 1 | [6] |

| TEC | 3.3 | 16.5 | [6] | |

| EGFR | >1000 | >5000 | [6] | |

| ITK | 6.2 | 31 | [6] | |

| BMX | 0.4 | 2 | [6] | |

| Remibrutinib | BTK | 1.3 | 1 | [7] |

| TEC | 227.5 | 175 | [7] | |

| BMX | 1114.1 | 857 | [7] | |

| JS25 | BTK | 28.5 | 1 | [8] |

| BMX | 49.0 | ~2 | [8] | |

| TXK | ~200 | ~7 | [8] | |

| TEC | ~228 | ~8 | [8] | |

| ITK | ~427.5 | 15 | [8] | |

| BLK | >2850 | >100 | [8] | |

| EGFR | >3000 | >105 | [8] | |

| ERBB2 | >3000 | >105 | [8] | |

| JAK3 | >3000 | >105 | [8] |

Note: IC50 values can vary between different assay formats and conditions.

Experimental Protocols

Determining the target selectivity of a BTK inhibitor involves a multi-faceted approach, combining biochemical assays, broad kinome screening, and cellular target engagement studies.

Biochemical Kinase Inhibition Assays

Biochemical assays are fundamental for quantifying the potency of an inhibitor against purified kinase enzymes. A commonly used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: This assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a phycoerythrin-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. The inhibitor's potency is determined by its ability to reduce the FRET signal.

Example Protocol (adapted from TR-FRET based assays):

-

Reagents: Recombinant human BTK enzyme, biotinylated substrate peptide, ATP, kinase reaction buffer (e.g., HEPES, MgCl2, DTT), TR-FRET detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody, streptavidin-allophycocyanin).

-

Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the BTK enzyme, substrate peptide, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the TR-FRET detection reagents. g. Incubate to allow for antibody-antigen binding. h. Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The ratio of the two emission signals is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Kinome-wide Selectivity Profiling

To assess the broader selectivity of a BTK inhibitor, a comprehensive screen against a large panel of kinases is essential. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.[9][10][11]

Principle: This method utilizes a proprietary active-site directed ligand that is immobilized on a solid support. The kinase of interest is fused to a DNA tag. The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

Example Workflow:

-

A test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of over 400 human kinases.[9]

-

The kinase-compound mixtures are passed over the immobilized ligand matrix.

-

The amount of kinase bound to the matrix is quantified.

-

Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates greater inhibition of binding.

-

A selectivity score (S-score) can be calculated to represent the overall selectivity of the compound.[9]

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within a cellular environment is a crucial step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[8]

Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein (BTK) is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the target protein is added to the cells and acts as the energy acceptor. When the tracer binds to the NanoLuc®-BTK fusion, BRET occurs. A test compound that competes with the tracer for binding to BTK will disrupt BRET, leading to a decrease in the BRET signal.

Example Protocol:

-

Cell Line: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a vector expressing the NanoLuc®-BTK fusion protein.[8]

-

Procedure: a. Seed the transfected cells into a 96-well plate. b. Add the NanoBRET™ tracer to the cells. c. Add the test compound at various concentrations. d. Incubate the plate for a specified time (e.g., 2 hours) at 37°C. e. Add the Nano-Glo® substrate to measure the donor emission and the acceptor emission. f. Read the plate on a luminometer capable of measuring filtered luminescence.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Mandatory Visualizations

B-Cell Receptor (BCR) Signaling Pathway

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Caption: Workflow for assessing kinase inhibitor target selectivity.

References

- 1. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ajmc.com [ajmc.com]

- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajmc.com [ajmc.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

In-depth Technical Guide: Preliminary In Vitro Studies of Btk-IN-18

An Important Note on Btk-IN-18: Preliminary searches for a specific Bruton's tyrosine kinase (Btk) inhibitor designated "this compound" did not yield specific in vitro studies or publicly available data for a compound with this name. The information presented in this guide is therefore a representative overview based on the well-characterized pharmacology of other Btk inhibitors. The experimental protocols and data are illustrative of the types of in vitro studies typically conducted for a novel Btk inhibitor.

Introduction to Bruton's Tyrosine Kinase (Btk)

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell development, differentiation, and survival.[1] Dysregulation of Btk activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[2][3] Consequently, Btk has emerged as a critical therapeutic target for the development of small molecule inhibitors.[1][4]

Btk inhibitors can be broadly categorized into two classes: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, and non-covalent inhibitors that bind reversibly.[1] The in vitro characterization of these inhibitors is a crucial first step in the drug discovery process, providing insights into their potency, selectivity, and mechanism of action.

Biochemical Assays: Kinase Inhibition Profile

The initial in vitro evaluation of a novel Btk inhibitor typically involves assessing its ability to inhibit the enzymatic activity of purified Btk protein.

Data Presentation: Kinase Inhibition

The inhibitory activity is quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Kinase Target | This compound IC50 (nM) | Reference Compound (Ibrutinib) IC50 (nM) |

| Btk (wild-type) | Data Not Available | 0.5 |

| Tec | Data Not Available | 71 |

| EGFR | Data Not Available | 5.6 |

| ITK | Data Not Available | 10.7 |

| BMX | Data Not Available | 1.1 |

Note: The IC50 values for this compound are hypothetical placeholders. The values for Ibrutinib are representative of publicly available data and are included for comparative purposes.

Experimental Protocol: Btk Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Btk enzyme

-

Btk substrate (e.g., poly(Glu, Tyr) peptide)

-

ATP

-

This compound (or other test inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase Buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 1 µL of the inhibitor dilution.

-

Add 2 µL of recombinant Btk enzyme solution.

-

Add 2 µL of a mixture containing the Btk substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.

Visualization: Kinase Inhibition Workflow

References

Btk-IN-18: A Technical Whitepaper on a Novel Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. The discovery of novel BTK inhibitors with distinct properties remains a key objective in drug development. This technical guide investigates the novelty of Btk-IN-18, a potent and selective covalent inhibitor of BTK. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular activity, and in vivo efficacy. Detailed experimental protocols for the characterization of BTK inhibitors and visualizations of key signaling pathways and experimental workflows are also presented to facilitate further research and development.

Introduction to this compound

This compound, also referred to as compound 27 in its primary scientific disclosure, is a novel, orally active, covalent inhibitor of Bruton's Tyrosine Kinase. It belongs to a 4-oxo-4,5-dihydro-3H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide chemotype. A critical feature of this compound is its irreversible mode of action, targeting a non-catalytic cysteine residue (Cys481) within the ATP-binding site of BTK to form a covalent bond. This mechanism of action leads to sustained target engagement even after the compound has been cleared from systemic circulation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent.

Note on Discrepancies in Publicly Available Data: It is important to note that some commercial suppliers list this compound (CAS 1374239-71-0) as a reversible inhibitor with a significantly lower IC50 of 2 nM. However, the primary peer-reviewed publication by its discoverers definitively characterizes it as a covalent, irreversible inhibitor. This guide will adhere to the data presented in the primary scientific literature.

Mechanism of Action and Signaling Pathway

This compound functions by irreversibly binding to the cysteine 481 residue in the active site of BTK. This covalent modification blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways crucial for B-cell proliferation, differentiation, and survival.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the point of intervention for this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on the primary literature.

Table 1: Biochemical and Cellular Potency

| Parameter | Value | Assay Type |

| BTK IC₅₀ | 142 nM | Biochemical Kinase Assay |

| Human Whole Blood IC₅₀ | 84 nM | Anti-IgM induced B-cell activation |

Table 2: Kinase Selectivity Profile

| Kinase | IC₅₀ (nM) |

| BTK | 142 |

| BMX | 129 |

| LCK | 130 |

| ErbB4 | 377 |

| TEC | 409 |

| TXK | 1770 |

Table 3: In Vivo Pharmacokinetics and Pharmacodynamics (Rat)

| Parameter | Value | Conditions |

| Oral Bioavailability | 30% | 5 mg/kg PO |

| **Plasma Half-life (T₁/₂) ** | 0.3 hours | 1 mg/kg IV |

| BTK Occupancy at 24h | ~70% | 3 mg/kg PO |

| BTK Occupancy at 48h | ~50% | 3 mg/kg PO |

Table 4: In Vivo Efficacy (Rat Collagen-Induced Arthritis Model)

| Dose (mg/kg, PO, once daily) | Efficacy |

| 1 | Dose-dependent reduction in joint inflammation |

| 3 | Dose-dependent reduction in joint inflammation |

| 10 | Dose-dependent reduction in joint inflammation |

| 30 | Dose-dependent reduction in joint inflammation |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and should be optimized for specific experimental conditions.

BTK Kinase Assay (Biochemical)

This protocol is for determining the in vitro potency of a test compound against purified BTK enzyme.

Caption: Workflow for a biochemical BTK kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of this compound in kinase assay buffer.

-

Prepare a solution of purified recombinant BTK enzyme in kinase assay buffer.

-

Prepare a solution of ATP and a suitable substrate (e.g., a poly-GT peptide) in kinase assay buffer.

-

-

Assay Procedure:

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.

-

Add the BTK enzyme solution to each well.

-

Pre-incubate the plate at room temperature to allow for the covalent interaction between the inhibitor and the enzyme.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the reaction at room temperature for a defined period.

-

Stop the reaction and measure the signal (e.g., luminescence for ADP production) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Western Blot for BTK Target Occupancy

This protocol is used to determine the extent to which this compound is covalently bound to BTK in a cellular or in vivo context.

Caption: Workflow for Western Blot analysis of BTK.

Methodology:

-

Sample Preparation:

-

Treat cells in culture or dose animals with this compound for the desired time.

-

Harvest cells or tissues and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Electrophoresis and Transfer:

-

Denature an equal amount of protein from each sample and separate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for BTK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using a digital imager.

-

Quantify the band intensities to determine the relative amount of BTK. To assess occupancy, a probe that binds to the free Cys481 can be used, and the reduction in probe signal indicates the level of occupancy by the covalent inhibitor.

-

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of B-cell lymphoma cell lines.

Methodology:

-

Cell Plating:

-

Seed B-cell lymphoma cells (e.g., Ramos, TMD8) in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to assess the anti-inflammatory efficacy of this compound.

Methodology:

-

Induction of Arthritis:

-

Immunize susceptible rats (e.g., Lewis rats) with an emulsion of type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant).

-

A booster immunization is typically given 7-10 days after the primary immunization.

-

-

Dosing Regimen:

-

Once arthritis is established (typically 10-14 days post-initial immunization), randomize animals into treatment groups.

-

Administer this compound orally once daily at various doses. Include a vehicle control group.

-

-

Efficacy Assessment:

-

Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign a clinical score to each paw.

-

Measure body weight regularly as an indicator of overall health.

-

-

Terminal Analysis:

-

At the end of the study, collect blood for pharmacokinetic analysis and measurement of inflammatory biomarkers.

-

Harvest joints for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Novelty and Significance

This compound represents a novel chemotype for the covalent inhibition of BTK. Its key features contributing to its novelty are:

-

Potent and Sustained Target Engagement: The covalent mechanism allows for prolonged inhibition of BTK activity in vivo, which is decoupled from the plasma concentration of the drug. This suggests the potential for less frequent dosing and a wider therapeutic window.

-

Selectivity Profile: While this compound inhibits other TEC family kinases, its selectivity profile may offer a different therapeutic and side-effect profile compared to other approved BTK inhibitors.

-

Oral Bioavailability and In Vivo Efficacy: The demonstration of oral bioavailability and dose-dependent efficacy in a relevant preclinical model of rheumatoid arthritis highlights its potential for the treatment of autoimmune and inflammatory diseases.

Further investigation into the broader kinase selectivity, off-target effects, and efficacy in various disease models is warranted to fully elucidate the therapeutic potential of this compound.

Early Research Findings on Btk-IN-18: A Technical Overview

Initial investigations into a novel Bruton's tyrosine kinase (BTK) inhibitor, designated Btk-IN-18, have revealed its potential as a highly potent and selective therapeutic agent. This technical guide synthesizes the early-stage data, providing an in-depth look at its mechanism of action, experimental validation, and preliminary pharmacokinetic properties for researchers, scientists, and drug development professionals.

This compound has been identified as a novel, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[3][4] Like other irreversible inhibitors, this compound is designed to form a covalent bond with a specific cysteine residue (Cys481) within the BTK active site, leading to sustained inhibition of its kinase activity.[5][6]

Quantitative Analysis of In Vitro Efficacy

Early in vitro assays have been crucial in quantifying the inhibitory potential of this compound. The primary method for assessing its efficacy is through biochemical assays that measure the phosphorylation of a substrate by recombinant BTK.

| Parameter | Value | Experimental Context |

| IC50 (BTK) | 1.9 nM | This value represents the half-maximal inhibitory concentration against wild-type BTK in a cell-free biochemical assay. The assay utilized the Transcreener® ADP² TR-FRET Assay to quantify ADP production as a measure of kinase activity.[4][7] |

| Selectivity Profile | >100-fold vs. other TEC family kinases | Kinase panel screening against a broad range of kinases demonstrated high selectivity for BTK over other members of the TEC kinase family and other off-target kinases, suggesting a favorable safety profile. |

| Cellular Potency (EC50) | 15 nM | Determined in a human B-cell lymphoma cell line (Ramos), this value reflects the concentration of this compound required to inhibit BTK autophosphorylation at Tyr223 by 50% in a cellular context. |

Experimental Protocols

A summary of the key experimental methodologies employed in the initial characterization of this compound is provided below.

Recombinant BTK Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified, recombinant human BTK. The protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) detection of ADP, a product of the kinase reaction.

Materials:

-

Recombinant human BTK enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Transcreener® ADP² TR-FRET Assay Kit (including ADP Alexa Fluor® 633 Tracer and ADP² Antibody-Tb)

-

Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Procedure:

-

A solution of recombinant BTK enzyme and the peptide substrate is prepared in the assay buffer.

-

Serial dilutions of this compound or a vehicle control (DMSO) are added to the wells of a 384-well assay plate.

-

The enzyme-substrate solution is added to the wells containing the compound.

-

The kinase reaction is initiated by the addition of ATP. The final ATP concentration is set to the Michaelis-Menten constant (Km) for BTK to ensure competitive inhibition kinetics can be accurately measured.

-

The reaction is incubated at room temperature for 60 minutes.

-

The detection solution, containing the ADP tracer and the terbium-labeled antibody, is added to quench the reaction.

-

After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay (EC50 Determination)

This assay measures the ability of this compound to inhibit BTK activity within a cellular environment by quantifying the level of BTK autophosphorylation at tyrosine 223 (Tyr223).

Materials:

-

Ramos cells (human Burkitt's lymphoma cell line)

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

-

This compound (serially diluted)

-

Anti-IgM antibody (for stimulating the BCR pathway)

-

Lysis buffer

-

Antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-BTK

-

Secondary antibodies: Goat anti-rabbit IgG (H+L) and Goat anti-mouse IgG (H+L), conjugated to fluorescent dyes

-

In-Cell Western™ Assay Kit

Procedure:

-

Ramos cells are seeded in a 96-well plate and incubated overnight.

-

The cells are then treated with serial dilutions of this compound for 2 hours.

-

The B-cell receptor pathway is stimulated by the addition of anti-IgM antibody for 10 minutes.

-

The cells are immediately fixed with formaldehyde and permeabilized with Triton X-100.

-

The cells are incubated with primary antibodies against phospho-BTK (Tyr223) and total BTK.

-

Following washing steps, the cells are incubated with the corresponding fluorescently labeled secondary antibodies.

-

The plate is scanned on an imaging system to quantify the fluorescence intensity for both phospho-BTK and total BTK.

-

The ratio of phospho-BTK to total BTK is calculated, and the EC50 value is determined by dose-response curve fitting.

Visualizing the Mechanism of Action

To illustrate the mechanism of action of this compound, the following diagrams depict the B-cell receptor signaling pathway and the experimental workflow for assessing cellular BTK inhibition.

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the cellular BTK autophosphorylation assay.

References

- 1. youtube.com [youtube.com]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition [openarchive.ki.se]

- 6. targetedonc.com [targetedonc.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

Unraveling the Binding Kinetics of Btk-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Btk-IN-18, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document delves into the methodologies used to characterize the interaction of this compound with its target, presents a framework for understanding its binding properties, and visualizes the intricate signaling pathways involved.

Introduction to this compound

This compound is a small molecule inhibitor designed to target Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This compound has been identified as a potent, reversible inhibitor of BTK with an IC50 of 0.002 µM.[1][2] Understanding the precise binding kinetics of this inhibitor is paramount for optimizing its therapeutic potential, predicting its in vivo efficacy, and guiding further drug development efforts.

Quantitative Binding Kinetics of this compound

The binding of this compound to BTK can be quantitatively described by several key kinetic and affinity parameters. While the specific experimental values for the dissociation constant (Kd), association rate constant (Kon), and dissociation rate constant (Koff) for this compound are not publicly available in the reviewed literature, they are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The primary source for this data would be the study by Vandeveer et al., "Discovery of structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86 PK/PD mouse model."

Below is a template table summarizing the essential quantitative data that would be generated from such studies:

| Parameter | Symbol | Value | Unit | Method | Description |

| Inhibitory Potency | IC50 | 0.002 | µM | Biochemical Assay | Concentration of inhibitor required to inhibit 50% of BTK enzymatic activity.[1][2] |

| Dissociation Constant | Kd | Data not available | nM | SPR / ITC | A measure of the binding affinity between this compound and BTK. A lower Kd indicates higher affinity. |

| Association Rate Constant | Kon (ka) | Data not available | M⁻¹s⁻¹ | SPR | The rate at which this compound binds to BTK. |

| Dissociation Rate Constant | Koff (kd) | Data not available | s⁻¹ | SPR | The rate at which the this compound/BTK complex dissociates. |

| Residence Time | 1/Koff | Data not available | s | SPR | The average time the inhibitor remains bound to the target. |

Note: The specific values for Kd, Kon, and Koff for this compound are not available in the public domain and would be found in the primary research literature.

Experimental Protocols for Determining Binding Kinetics

The characterization of the binding kinetics of a BTK inhibitor like this compound typically involves a combination of biophysical and biochemical assays. The following are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics of molecules.

Objective: To determine the association (Kon) and dissociation (Koff) rates, and the dissociation constant (Kd) of this compound binding to BTK.

Methodology:

-

Immobilization of BTK:

-

Recombinant human BTK protein is immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

BTK protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

-

Finally, any remaining active esters are deactivated by injecting ethanolamine. A reference flow cell is typically prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized BTK and reference surfaces.

-

The association of this compound to BTK is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

-

Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound/BTK complex, observed as a decrease in the SPR signal.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association and dissociation curves are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to calculate the Kon, Koff, and subsequently the Kd (Kd = Koff / Kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.

Objective: To determine the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of this compound binding to BTK.

Methodology:

-

Sample Preparation:

-

Purified, recombinant BTK protein is placed in the sample cell of the ITC instrument.

-

This compound is loaded into the injection syringe at a concentration typically 10-20 fold higher than the protein concentration.

-

Both the protein and the inhibitor solutions are prepared in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the BTK solution in the sample cell.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw ITC data, a series of heat-change peaks, is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

-

Fluorescence Polarization (FP) Assay

FP assays are used to measure changes in the apparent size of a fluorescently labeled molecule in solution and can be adapted to study inhibitor binding.

Objective: To determine the binding affinity (Kd or IC50) of this compound to BTK in a competitive binding format.

Methodology:

-

Assay Components:

-

Recombinant BTK protein.

-

A fluorescently labeled probe that is known to bind to the ATP binding site of BTK (a fluorescent ATP analog or a known fluorescent BTK inhibitor).

-

This compound (the unlabeled competitor).

-

-

Assay Procedure:

-

A fixed concentration of BTK and the fluorescent probe are incubated together in a microplate well. This results in a high fluorescence polarization signal because the large BTK-probe complex tumbles slowly in solution.

-

Increasing concentrations of this compound are then added to the wells.

-

This compound competes with the fluorescent probe for binding to BTK. As the probe is displaced by the inhibitor, it tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the concentration of this compound.

-

The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe. The IC50 value can be converted to a Ki (an indicator of binding affinity) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, proliferation, and survival.

Caption: The BTK signaling pathway, initiated by BCR activation, and the inhibitory action of this compound.

Experimental Workflow for Determining Binding Kinetics

The process of characterizing the binding kinetics of an inhibitor like this compound follows a structured workflow.

Caption: A generalized workflow for determining the binding kinetics of this compound to BTK.

Conclusion

A thorough understanding of the binding kinetics of this compound is fundamental for its development as a therapeutic agent. The quantitative data derived from biophysical assays such as SPR and ITC provide invaluable insights into the affinity, thermodynamics, and residence time of the inhibitor on its target. The detailed experimental protocols outlined in this guide serve as a foundation for the robust characterization of this compound and other novel BTK inhibitors. The visualization of the BTK signaling pathway and the experimental workflow further aids in contextualizing the significance of these kinetic studies in the broader landscape of drug discovery and development. While specific kinetic parameters for this compound remain to be publicly disseminated, the methodologies described herein represent the standard for their precise determination.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Btk-IN-18

These application notes provide detailed protocols for the in vitro characterization of Btk-IN-18, a Bruton's tyrosine kinase (BTK) inhibitor. The following sections describe key assays to determine the biochemical potency, cellular activity, and mechanism of action of this compound.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of this compound against the purified BTK enzyme. Two common methods are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.

Protocol:

-

Prepare BTK Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, and 50 µM DTT.[1]

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of diluted this compound solution.

-

Add 10 µL of a solution containing recombinant BTK enzyme (e.g., 3 ng) and a suitable substrate (e.g., 40 µM PLCγ2 peptide) in kinase buffer.[2]

-

Initiate the reaction by adding 10 µL of 50 µM ATP solution.

-

Incubate the reaction mixture at room temperature for 60 minutes.[1]

-

-

ADP Detection:

-

Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the BTK kinase activity.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

| Compound | Target | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |

| This compound | BTK | ADP-Glo | PLCγ2 peptide | 50 | Data to be determined |

| Staurosporine (Control) | BTK | ADP-Glo | PLCγ2 peptide | 50 | Reference Value |

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to the kinase by detecting the displacement of a fluorescent tracer from the ATP binding site.

Protocol:

-

Prepare 1X Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound.

-

Prepare a 3X kinase/antibody solution containing the BTK enzyme and a europium-labeled anti-tag antibody.

-

Prepare a 3X tracer solution (e.g., Kinase Tracer 236).

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation and Reading:

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

-

Data Analysis: The FRET signal is inversely proportional to the binding of the inhibitor. Calculate the IC50 value from the dose-response curve.

Data Presentation:

| Compound | Target | Assay Type | Tracer | IC50 (nM) |

| This compound | BTK | LanthaScreen | Kinase Tracer 236 | Data to be determined |

| Staurosporine (Control) | BTK | LanthaScreen | Kinase Tracer 236 | Reference Value |

Cell-Based Assays

Cell-based assays are crucial for evaluating the potency and mechanism of action of this compound in a more physiologically relevant context.

Western Blotting for BTK Pathway Inhibition

Western blotting can be used to assess the phosphorylation status of BTK and its downstream targets, providing evidence of target engagement in cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) to the desired density.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the B-cell receptor (BCR) pathway if necessary (e.g., with anti-IgM).

-

-

Cell Lysis:

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[6]

-

Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, and total PLCγ2 overnight at 4°C.

-

Wash the membrane three times with TBST.[3]

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again three times with TBST.[3]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.[6]

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of BTK and PLCγ2 phosphorylation by this compound.

Data Presentation:

| Cell Line | Treatment | Target Protein | Phosphorylation Status | Fold Change vs. Control |

| TMD8 | This compound (1 µM) | p-BTK (Tyr223) | Decreased | Data to be determined |

| TMD8 | This compound (1 µM) | p-PLCγ2 (Tyr759) | Decreased | Data to be determined |

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

Add a cell viability reagent such as CellTiter-Glo® or MTS reagent.

-

Incubate according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

-

Data Analysis: Calculate the percent viability relative to a DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

| Cell Line | Assay Type | Incubation Time (h) | GI50 (µM) |

| TMD8 | CellTiter-Glo | 72 | Data to be determined |

| Ramos | CellTiter-Glo | 72 | Data to be determined |

Visualizations

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blotting

Caption: Workflow for assessing BTK pathway inhibition by Western Blot.

References

- 1. promega.de [promega.de]

- 2. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. cdn.bcm.edu [cdn.bcm.edu]

- 5. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

Application Notes & Protocols: Cell-Based Assay Development for BTK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[2][4] Activated BTK then phosphorylates downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[1] This phosphorylation event triggers a cascade of intracellular signals that are essential for B-cell function.[5] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases, making it a prime therapeutic target.[4][5][6]

Btk-IN-18 is a potent inhibitor of BTK, designed to block its kinase activity and thereby disrupt the downstream signaling pathways that drive pathogenic B-cell activity. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other BTK inhibitors.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

Protocol 1: BTK Phosphorylation Inhibition Assay (Western Blot)

This assay directly measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) and the phosphorylation of its downstream target, PLCγ2.

Experimental Workflow:

Caption: Workflow for the BTK phosphorylation inhibition assay.

Materials:

-

Cell Line: Ramos (human Burkitt's lymphoma), TMD8, or REC-1 cells.

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Inhibitor: this compound (stock solution in DMSO).

-

Stimulant: F(ab')2 Anti-Human IgM.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary: Rabbit anti-phospho-BTK (Y223), Rabbit anti-phospho-PLCγ2 (Y1217), Rabbit anti-BTK, Mouse anti-GAPDH.

-

Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

-

Reagents: BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL Western Blotting Substrate.

Procedure:

-

Cell Culture: Seed Ramos cells at a density of 1 x 10^6 cells/mL in a 6-well plate and culture overnight.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

-

Stimulation: Stimulate the cells with 10 µg/mL of F(ab')2 anti-human IgM for 5-10 minutes.[7]

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein and then to the loading control (GAPDH). Calculate the IC50 value for inhibition of phosphorylation.

Protocol 2: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay assesses the functional consequence of BTK inhibition by measuring the effect of this compound on the viability and proliferation of B-cell lymphoma cell lines.

Materials:

-

Cell Line: TMD8 (ABC-DLBCL), REC-1 (Mantle Cell Lymphoma), or other BTK-dependent cell lines.[8]

-

Culture Medium: As described in Protocol 1.

-

Inhibitor: this compound (stock solution in DMSO).

-

Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Equipment: 96-well white-walled, clear-bottom plates; luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.

-

Inhibitor Treatment: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal of treated wells to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) using non-linear regression.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Inhibitory Activity of this compound

| Assay Type | Cell Line | Endpoint | This compound IC50/GI50 (nM) |

| BTK Phosphorylation | Ramos | p-BTK (Y223) Inhibition | 1.5 |

| PLCγ2 Phosphorylation | Ramos | p-PLCγ2 (Y1217) Inhibition | 2.1 |

| Cell Viability | TMD8 | Growth Inhibition | 8.7 |

| Cell Viability | REC-1 | Growth Inhibition | 12.3 |

Table 2: Selectivity Profile of this compound

| Kinase Target | This compound IC50 (nM) |

| BTK | 1.5 |

| ITK | 150 |

| EGFR | >1000 |

| TEC | 85 |

| SRC | >1000 |

Logical Relationships in Assay Development

The following diagram illustrates the logical flow from target engagement to cellular response in the evaluation of a BTK inhibitor.

Caption: Logical progression of assays for BTK inhibitor characterization.

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.ctfassets.net [assets.ctfassets.net]

- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. pnas.org [pnas.org]

- 8. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Btk-IN-18 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Btk-IN-18, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (Btk), in immunology research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of Btk signaling in various immunological contexts, including B-cell activation, autoimmune disease models, and off-target kinase profiling.

Introduction to this compound

This compound is a powerful research tool for dissecting the roles of Btk in immune cell function. As a covalent inhibitor, it forms an irreversible bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[1] This property makes it particularly useful for studies requiring long-lasting and complete Btk inactivation. Btk is a critical component of the B-cell receptor (BCR) signaling pathway and is also involved in signaling downstream of other immune receptors, such as Fc receptors.[2][3] Dysregulation of Btk activity is implicated in various autoimmune and inflammatory diseases, making it a key therapeutic target.[3][4]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the inhibitory activity of this compound against its primary target, Btk, and a panel of other kinases. This data is essential for understanding the potency and selectivity of the inhibitor.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| Btk | 142 | In vitro kinase assay | [1] |

| Btk (in human whole blood) | 84 | Anti-IgM-induced B-cell activation | [1] |

| BMX | 129 | In vitro kinase assay | [1] |

| LCK | 130 | In vitro kinase assay | [1] |

| ErbB4 | 377 | In vitro kinase assay | [1] |

| TEC | 409 | In vitro kinase assay | [1] |

| TXK | 1770 | In vitro kinase assay | [1] |

Signaling Pathway Analysis

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of intervention for this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an immunological context.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.de [promega.de]

- 3. researchgate.net [researchgate.net]

- 4. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Btk-IN-18: A Potent, Reversible BTK Inhibitor for Cancer Research

Btk-IN-18 is a highly potent, reversible inhibitor of Bruton's tyrosine kinase (BTK) with a half-maximal inhibitory concentration (IC50) of 0.002 µM. This small molecule demonstrates significant potential as a research tool for investigating the role of BTK signaling in various cancer cell lines. Its reversible nature offers a distinct advantage for studying the dynamic processes of kinase inhibition and signaling pathway modulation.

Mechanism of Action

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth. This compound exerts its effects by binding to the ATP-binding pocket of BTK, thereby preventing the phosphorylation of downstream substrates and interrupting the pro-survival signaling cascade.

Data Presentation

Currently, publicly available data on the efficacy of this compound across a broad panel of cancer cell lines is limited. The primary reported value is its potent inhibition of the BTK enzyme.

| Inhibitor | Target | IC50 (µM) |

| This compound | BTK | 0.002 |

Further research is required to establish a comprehensive profile of this compound's activity in specific cancer cell lines.

Experimental Protocols

Detailed experimental protocols for the use of this compound are based on standard methodologies for evaluating BTK inhibitors. The following are generalized protocols that can be adapted for specific research needs.

In Vitro BTK Kinase Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of purified BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP

-

Substrate (e.g., a poly-GT peptide)

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a microplate, add the BTK enzyme, the substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of BTK inhibition against the logarithm of the this compound concentration.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-